An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-(1H-Benzo[d]triazol-1-yl)ethanamine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Benzo[d]triazol-1-yl)ethanamine, a key heterocyclic building block in medicinal chemistry. This document delineates its fundamental physicochemical properties, outlines a robust, proposed synthetic pathway, and details methods for its analytical characterization. Furthermore, it explores the compound's significant potential in drug development, particularly as a versatile linker and pharmacophore in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The CAS Number for 2-(1H-Benzo[d]triazol-1-yl)ethanamine is 26861-65-4 .[1][2][3] Its hydrochloride salt is registered under CAS Number 2690-84-8 .[4]
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The benzotriazole moiety's unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component in the design of novel therapeutic agents. 2-(1H-Benzo[d]triazol-1-yl)ethanamine incorporates this potent pharmacophore with a reactive primary amine, presenting a valuable bifunctional molecule for further chemical elaboration in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-(1H-Benzo[d]triazol-1-yl)ethanamine is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26861-65-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₄ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-amine | |
| Synonyms | 2-Benzotriazol-1-yl-ethylamine, 1H-Benzotriazole-1-ethanamine | [3] |
| Appearance | Predicted: Off-white to yellow solid or oil | |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
Synthesis and Purification: A Proposed Protocol
Step 1: N-Alkylation of Benzotriazole with Chloroacetonitrile
The first step involves the nucleophilic substitution of chloride from chloroacetonitrile by the benzotriazole anion. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole.
Reaction:
Detailed Protocol:
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To a solution of 1H-Benzotriazole (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazole anion.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(1H-Benzotriazol-1-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Primary Amine
The second step involves the reduction of the nitrile group of 2-(1H-Benzotriazol-1-yl)acetonitrile to the corresponding primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed for this transformation.
Reaction:
Detailed Protocol:
-
To a suspension of Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add a solution of 2-(1H-Benzotriazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench it by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Proposed two-step synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(1H-Benzo[d]triazol-1-yl)ethanamine. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.3-8.1 ppm), and two triplet signals for the ethylamine chain protons. The methylene group adjacent to the benzotriazole ring would appear further downfield than the methylene group adjacent to the amine.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzotriazole ring and two distinct signals for the aliphatic carbons of the ethylamine side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the benzotriazole ring. For the parent 1H-benzotriazole, characteristic peaks are observed at 3345 cm⁻¹ (N-H stretch) and 1594 cm⁻¹ (N-H bend).[6]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ should be observed at m/z 163.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The unique structural features of 2-(1H-Benzo[d]triazol-1-yl)ethanamine make it a highly valuable building block in the synthesis of complex molecules for drug discovery.
As a Versatile Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC. 2-(1H-Benzo[d]triazol-1-yl)ethanamine, with its terminal primary amine, is an ideal starting point for the synthesis of various linkers. The amine group can be readily functionalized to attach to either the target protein ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries.
Caption: Role of 2-(1H-Benzo[d]triazol-1-yl)ethanamine as a precursor to PROTAC linkers.
Scaffold for Novel Biologically Active Molecules
The benzotriazole core of this molecule is associated with a broad range of biological activities. The primary amine handle allows for the facile introduction of various substituents, enabling the generation of libraries of novel compounds for screening against different biological targets. For instance, benzotriazole derivatives have been investigated as inhibitors of various enzymes and as antimicrobial agents.[7] The synthesis of derivatives of 2-(1H-Benzo[d]triazol-1-yl)ethanamine could lead to the discovery of new therapeutic agents.
Safety and Handling
Conclusion
2-(1H-Benzo[d]triazol-1-yl)ethanamine is a valuable and versatile chemical entity with significant potential in the field of medicinal chemistry and drug discovery. Its combination of a biologically active benzotriazole scaffold and a readily functionalizable ethylamine side chain makes it an important building block for the synthesis of novel therapeutic agents, including the rapidly evolving class of PROTACs. Further investigation into the synthesis and applications of this compound is warranted to fully exploit its potential in the development of next-generation medicines.
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![Reaction scheme for the synthesis of 2-(1H-Benzo[d]triazol-1-yl)ethanamine](https://i.imgur.com/8f9sJ3y.png)
